molecular formula C12H12N2O2 B14313557 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- CAS No. 111008-23-2

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)-

Cat. No.: B14313557
CAS No.: 111008-23-2
M. Wt: 216.24 g/mol
InChI Key: RCYMCAMDQNXWCC-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound has a unique structure that includes a seven-membered diazepine ring fused to a benzene ring, with specific substituents that contribute to its distinct properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepine derivatives such as:

Uniqueness

The uniqueness of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- lies in its specific substituents and the resulting chemical and biological properties. Its structure allows for unique interactions and reactions that are not observed in other benzodiazepine derivatives .

Properties

CAS No.

111008-23-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2-oxopropylidene)-1,5-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C12H12N2O2/c1-8(15)6-9-7-12(16)14-11-5-3-2-4-10(11)13-9/h2-6,13H,7H2,1H3,(H,14,16)

InChI Key

RCYMCAMDQNXWCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CC(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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